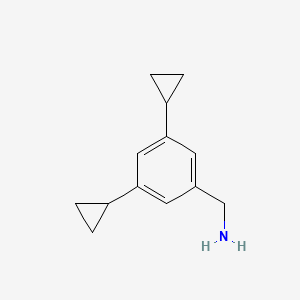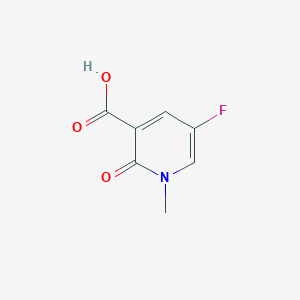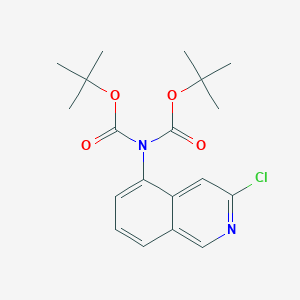
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate is a chemical compound with the molecular formula C19H23ClN2O4 and a molecular weight of 378.85 g/mol . This compound is known for its unique structure, which includes a chloroisoquinoline moiety and two tert-butyl groups attached to an iminodicarbonate functional group .
Métodos De Preparación
The synthesis of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate typically involves the reaction of 3-chloroisoquinoline with di-tert-butyl iminodicarbonate under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate involves its interaction with specific molecular targets and pathways. The chloroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity . The iminodicarbonate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which can further interact with biological targets .
Comparación Con Compuestos Similares
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can be compared with other similar compounds, such as:
Di-tert-butyl iminodicarbonate: Lacks the chloroisoquinoline moiety, making it less specific in its interactions.
3-chloroisoquinoline:
Di-tert-butyl (3-bromoisoquinolin-5-yl)iminodicarbonate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the chloroisoquinoline moiety and the iminodicarbonate group, providing a versatile compound with diverse applications .
Propiedades
Fórmula molecular |
C19H23ClN2O4 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloroisoquinolin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H23ClN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)14-9-7-8-12-11-21-15(20)10-13(12)14/h7-11H,1-6H3 |
Clave InChI |
LNOPJKPVKZUGPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


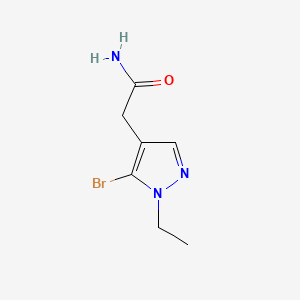



![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)

![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
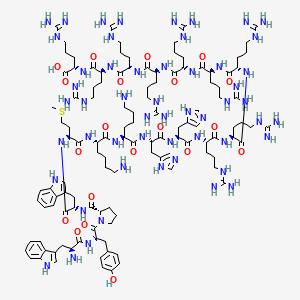
![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
